molecular formula C21H24N4O6S B12483330 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12483330
M. Wt: 460.5 g/mol
InChI Key: MRYNFIHNTZBQCT-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the morpholine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.

Biology

In biological research, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is investigated for its potential as a therapeutic agent. It may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C21H24N4O6S/c1-23-17-6-4-14(12-18(17)24(2)21(23)27)22-32(28,29)15-5-7-19(30-3)16(13-15)20(26)25-8-10-31-11-9-25/h4-7,12-13,22H,8-11H2,1-3H3

InChI Key

MRYNFIHNTZBQCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N4CCOCC4)N(C1=O)C

Origin of Product

United States

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